2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-5-6-15(8-14(13)2)25-19-17(10-23-25)20(27)24(12-22-19)11-18(26)21-9-16-4-3-7-28-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDMJBRJRIJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core , which is recognized for its pharmacological significance.
- Substituents such as 3,4-dimethylphenyl and furan-2-ylmethyl , which may enhance its interaction with biological targets.
Molecular Formula
- C : 18
- H : 18
- N : 4
- O : 2
Molecular Weight
Approximately 318.35 g/mol .
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. For instance, similar derivatives have been shown to inhibit various cancer cell lines effectively:
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound 1c | HL60 (Leukemia) | 0.0034 | High |
| Compound X | MCF-7 (Breast) | 2.74 | Moderate |
| Compound Y | HepG-2 (Liver) | 3.16 | Moderate |
These compounds often induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for cancer therapy .
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Protein Kinases : This leads to disrupted signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Many pyrazolo[3,4-d]pyrimidines promote apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have demonstrated:
- Anti-inflammatory effects : Inhibition of COX enzymes has been noted in various studies .
- Antimicrobial activity : Some derivatives show promise against bacterial and fungal infections.
- Neuroprotective effects : Potential benefits in neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Recent Studies
- Study on Anticancer Efficacy :
- Mechanistic Insights :
Comparative Analysis
In comparison to other classes of compounds:
| Class | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Strong (IC50 < 5 µM) | Moderate |
| Triazoles | Moderate (IC50 ~10 µM) | Strong |
| Benzodiazepines | Weak | Moderate |
This table highlights the superior anticancer potential of pyrazolo[3,4-d]pyrimidines compared to other classes.
Scientific Research Applications
Biological Activities
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anti-inflammatory , antitumor , and antimicrobial properties. Specific studies have highlighted the following applications:
Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
Anticancer Potential
Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism suggests its potential as an anticancer agent targeting various malignancies.
Antimicrobial Properties
The structural characteristics of this compound also suggest potential antimicrobial activity. Research on similar pyrazole derivatives has shown effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antibiotics .
Case Studies
- Inhibition of COX-II : A study reported that similar compounds exhibited potent COX-II inhibitory activity with IC50 values ranging from 0.2 μM to 17.5 μM. The structure-activity relationship indicated that the presence of electron-withdrawing groups like fluorine enhanced the inhibitory effects .
- Cancer Cell Apoptosis : Mechanistic studies on related pyrazolo compounds demonstrated their ability to trigger apoptosis in human cancer cell lines, showcasing their potential utility in cancer therapy.
- Antimicrobial Screening : In vitro tests on structurally related compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further investigation into their use as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Pyrazolo[3,4-d]pyrimidine Derivatives
The following compounds share the pyrazolo[3,4-d]pyrimidine scaffold but differ in substituents and biological profiles:
Key Observations:
The furan-2-ylmethyl side chain introduces a heterocyclic oxygen atom, which may improve solubility relative to purely aromatic substituents (e.g., trifluoromethylphenyl in ). Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) in analogs may stabilize the pyrimidine ring but reduce metabolic stability compared to methyl groups.
Synthetic Routes :
- Suzuki-Miyaura coupling (e.g., boronate esters with palladium catalysts) is a common method for introducing aryl groups to the pyrazolo[3,4-d]pyrimidine core, as seen in .
- The target compound’s synthesis likely follows analogous protocols, substituting 3,4-dimethylphenylboronic acid for fluorophenyl reagents.
Functional Group Variations in Acetamide Side Chains
The acetamide side chain influences target binding and pharmacokinetics:
Structural-Activity Relationship (SAR) Insights:
Research Findings and Data Gaps
Thermal Stability :
- The high melting point (302–304°C) of Example 83 suggests strong crystalline packing, likely due to hydrogen bonding from the chromen-4-one moiety. The target compound’s melting point is expected to be lower, given the absence of such rigid groups.
Methyl substituents (as in the target) may modulate selectivity for specific enzymatic targets.
Q & A
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
